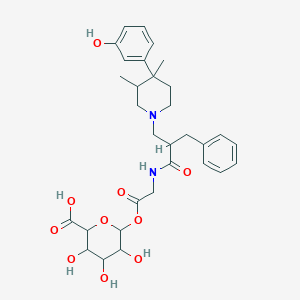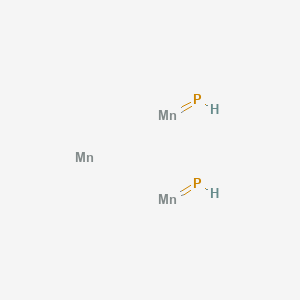
5-Formyl-3-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-3-methylthiophene-2-carboxylic acid: is a heterocyclic organic compound that contains a thiophene ring substituted with a formyl group at the 5-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-3-methylthiophene-2-carboxylic acid typically involves the formylation of 3-methylthiophene-2-carboxylic acid. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions and yields the desired formylated product .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Formyl-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), in solvents like acetic acid or sulfuric acid.
Major Products Formed:
Oxidation: 5-Carboxy-3-methylthiophene-2-carboxylic acid.
Reduction: 5-Hydroxymethyl-3-methylthiophene-2-carboxylic acid.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: 5-Formyl-3-methylthiophene-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its formyl and carboxylic acid groups provide versatile sites for further chemical modifications .
Biology and Medicine: They exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials. This compound could potentially be used in similar applications .
Mechanism of Action
The mechanism of action of 5-Formyl-3-methylthiophene-2-carboxylic acid would depend on its specific applicationThe thiophene ring can also engage in π-π stacking interactions, which are important in material science applications .
Comparison with Similar Compounds
3-Methylthiophene-2-carboxylic acid: Lacks the formyl group at the 5-position.
5-Methylthiophene-2-carboxylic acid: Lacks the formyl group and has a methyl group at the 5-position.
5-Formylthiophene-2-carboxylic acid: Lacks the methyl group at the 3-position.
Uniqueness: 5-Formyl-3-methylthiophene-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H6O3S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
5-formyl-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O3S/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3H,1H3,(H,9,10) |
InChI Key |
QPMBFNYRNRZMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid](/img/structure/B12104917.png)

![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)



![[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12104969.png)

![(2R,4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic Acid Phenylmethyl Ester](/img/structure/B12104977.png)

![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)
![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)

